3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
Overview
Description
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The ethoxycarbonyl group attached to the isoxazole ring indicates the presence of an ester functional group, which is derived from carboxylic acid and ethanol.
Synthesis Analysis
The synthesis of compounds related to 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid involves various chemical reactions and starting materials. For instance, the base-catalyzed rearrangement of ethyl γ,γ-pentamethylene-α-hydroxyaminoaconate leads to the formation of isoxazoline derivatives, which are closely related to the isoxazole structure . Additionally, ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine to give isoxazole ortho-dicarboxylic acid esters, which can be further modified to produce compounds with a carboxylic acid group . Moreover, the reaction of hydroxylamine with ethyl α-ethoxymethylenecyanoacetate results in the formation of 4-ethoxycarbonyl-5-aminoisoxazoles, which are precursors to various isoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The substitution of the ring with different functional groups, such as ethoxycarbonyl, influences the chemical properties and reactivity of the molecule. For example, the presence of a carbethoxy group in isoxazolin-5-ones affects the acidity of the carboxylic acids, making them stronger when the carboxy group is in position 3 of the heterocycle .
Chemical Reactions Analysis
Isoxazole derivatives participate in various chemical reactions. The interaction of 3-ethoxycarbonyl(carboxy)-substituted tetrafluorochromones with N-nucleophiles leads to the synthesis of fluorocoumarins through cyclization reactions . Similarly, ethoxycarbonyl isothiocyanate reacts with substituted aminothiazoles to produce a range of sulfur-containing compounds . These reactions demonstrate the versatility of isoxazole derivatives in forming new chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the nature of the substituents. The spectral properties of carbethoxy-substituted isoxazolin-5-ones have been discussed, providing insights into their electronic characteristics . The reactivity of isoxazole derivatives towards bases and acids, as well as their stability under different conditions, is also an important aspect of their chemical behavior .
Scientific Research Applications
Interaction with N-nucleophiles
- Research Context: Exploration of interactions with N-nucleophiles, leading to the synthesis of fluorocoumarins.
- Key Findings: Polyfluorobenzopyranopyrazoles(isoxazoles) were prepared via cyclization of 5-tetrafluorophenyl-4-ethoxycarbonyl(carboxy)pyrazoles(isoxazoles) produced by reacting 3-ethoxycarbonyl-2-methyl- and 3-carboxy-substituted 5,6,7,8-tetrafluorochromones with hydrazine(hydroxylamine). It was found that 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone forms corresponding 2-ethylidenamino-substituted 1,3-keto esters with ammonia and benzylamine, from which 3-ethylidenamino-4-oxy-5,6,7,8-tetrafluorocoumarins were obtained (Saloutin et al., 1999).
Synthesis of 3-Carboxamido-4-Carboxylic Acid Derivatives
- Research Context: Developing new synthetic methods for 3-carboxamido-4-carboxylic acid derivatives of isoxazole.
- Key Findings: Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine or hydrazines to give isoxazole and pyrazole ortho-dicarboxylic acid esters. Partial hydrolysis of these diesters afforded corresponding dicarboxylic acid monoesters (Vicentini et al., 2000).
Domino Isoxazole-Isomerization
- Research Context: The first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isomerization.
- Key Findings: Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles led to the formation of isoxazole-4-carboxylic esters and amides in good yields. The isomerization process and the reaction routes are discussed based on DFT calculations (Serebryannikova et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazole in many commercially available drugs, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
properties
IUPAC Name |
3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICMWFKVBQBQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297572 | |
Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid | |
CAS RN |
133674-44-9 | |
Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133674-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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